molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No. B153368
Key on ui cas rn: 206989-61-9
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
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Patent
US08304434B2

Procedure details

To a 500 ml round bottom flask was added tert-butyl-4-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate (29 g, 106 mmol) and 150 ml tetrahydrofuran. The resulting solution was cooled with ice bath and methylmagnesium chloride tetrahydrofuran solution (42.6 ml, 3M, 128 mmol) was added by a syringe. The mixture was stirred at 0° C. for 30 minutes. It was diluted with 200 ml of ether and the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for next step without further purification.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methylmagnesium chloride tetrahydrofuran
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](N(OC)C)=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O1CCC[CH2:21]1.O1CCCC1.C[Mg]Cl>CCOCC>[C:14]([CH:11]1[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:13][CH2:12]1)(=[O:15])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
methylmagnesium chloride tetrahydrofuran
Quantity
42.6 mL
Type
reactant
Smiles
O1CCCC1.C[Mg]Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled with ice bath
WASH
Type
WASH
Details
the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used for next step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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